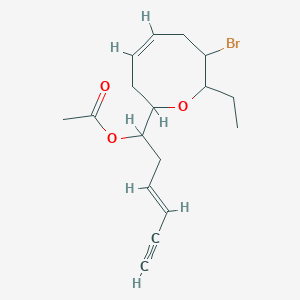

Laurencin

描述

extract of sea hare, Aplysia dactylomela; structure

Structure

2D Structure

属性

CAS 编号 |

3442-58-8 |

|---|---|

分子式 |

C17H23BrO3 |

分子量 |

355.3 g/mol |

IUPAC 名称 |

[(E,1R)-1-[(2R,3S,5Z,8R)-3-bromo-2-ethyl-3,4,7,8-tetrahydro-2H-oxocin-8-yl]hex-3-en-5-ynyl] acetate |

InChI |

InChI=1S/C17H23BrO3/c1-4-6-7-11-16(20-13(3)19)17-12-9-8-10-14(18)15(5-2)21-17/h1,6-9,14-17H,5,10-12H2,2-3H3/b7-6+,9-8-/t14-,15+,16+,17+/m0/s1 |

InChI 键 |

ZFYWONYUPVGTQJ-GDHVPRBFSA-N |

手性 SMILES |

CC[C@@H]1[C@H](C/C=C\C[C@@H](O1)[C@@H](C/C=C/C#C)OC(=O)C)Br |

规范 SMILES |

CCC1C(CC=CCC(O1)C(CC=CC#C)OC(=O)C)Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-bromo-8-ethyl-3,6,7,8-tetrahydro alpha-2-penten-4-ynyl-2H-oxocin-2-methanol acetate laurencin |

产品来源 |

United States |

Foundational & Exploratory

Cato Laurencin contributions to tissue engineering

A Comprehensive Technical Guide to Dr. Cato Laurencin's Contributions in Tissue Engineering

Authored for Researchers, Scientists, and Drug Development Professionals

Dr. Cato T. This compound, a distinguished University Professor at the University of Connecticut, is a pioneering figure in the field of regenerative engineering, a discipline he is credited with founding.[1][2] His extensive work has led to groundbreaking advancements in the regeneration of musculoskeletal tissues, including bone, ligaments, and tendons. This technical guide provides an in-depth overview of his core contributions, focusing on polymer-ceramic composites for bone regeneration, bioengineered scaffolds for anterior cruciate ligament (ACL) and rotator cuff repair, and the strategic use of growth factors to guide tissue development.

Dr. This compound's research has significantly advanced the development of synthetic bone graft substitutes by creating composite materials that mimic the structure and function of natural bone.[3] Bone is a natural composite of organic collagen and inorganic hydroxyapatite. This compound's approach involves combining biodegradable polymers with bioactive ceramics to create scaffolds that are both osteoconductive and possess the necessary mechanical properties for bone regeneration.[4]

A key innovation in this area is the development of a composite system using poly(lactide-co-glycolide) (PLGA) and hydroxyapatite (HA).[1] This system is designed to be biodegradable, biocompatible, and to support bone growth.

Quantitative Data: Mechanical Properties of PLGA/HA Scaffolds

The mechanical strength of these polymer-ceramic matrices is comparable to that of cancellous bone. The inclusion of hydroxyapatite significantly enhances the elastic modulus of the polymer scaffold, although this effect diminishes as the polymer degrades over time.

| Scaffold Composition | Initial Elastic Modulus (MPa) | Elastic Modulus after 6 weeks degradation (MPa) |

| Pure PLGA | 293 | ~10 |

| 50% HA / 50% PLGA | 1459 | ~10 |

| Data sourced from U.S. Patent 5,766,618.[1] |

Experimental Protocol: Fabrication of Porous PLGA/HA Scaffolds

This protocol describes a method for creating three-dimensional macroporous polymer-ceramic composite matrices for bone graft applications.

Materials:

-

Poly(lactide-co-glycolide) (PLGA)

-

Hydroxyapatite (HA) particles

-

Phosphate buffer (pH 7.4)

Methodology:

-

A mixture of PLGA and HA is prepared. A preferred embodiment uses a 50:50 ratio by weight.

-

The composite mixture is processed to create a three-dimensional macroporous structure with irregular pores ranging from 100 to 250 microns in size.

-

The resulting scaffold can be used as a bone graft or implant material.

-

For degradation studies, the composites are submerged in a phosphate buffer at pH 7.4 for a period of six weeks to simulate physiological conditions.[1]

Bioengineered Scaffolds for Anterior Cruciate Ligament (ACL) Regeneration

Tears of the anterior cruciate ligament (ACL) are common injuries that often require surgical intervention. Dr. This compound and his team have developed a novel approach to ACL regeneration using a bioengineered, biodegradable, braided scaffold.[5][6] This work was recognized by National Geographic as one of the "100 Scientific Discoveries that Changed the World".[5] The "this compound-Cooper ligament" or "L-C Ligament" is a key invention in this area.[7]

The scaffold is designed to be biocompatible and to degrade over time, allowing for the regeneration of new ligament tissue.[5] Studies in animal models have demonstrated the promotion of new blood vessel and collagen growth within 12 weeks of implantation.[6]

Quantitative Data: Properties of PLLA Braided Scaffolds for ACL Regeneration

The selection of the polymer is critical for the scaffold's performance. In vitro studies have compared polyglycolic acid (PGA), poly-L-lactic acid (PLLA), and polylactic-co-glycolic acid (PLAGA). While PGA initially showed the highest tensile strength, its rapid degradation was detrimental to long-term cell viability.[2] PLLA-based scaffolds demonstrated superior maintenance of structural and mechanical integrity over time.[2]

| Property | Value |

| Polymer | Poly-L-lactic acid (PLLA) |

| Initial Tensile Strength at Failure | 332 ± 20 N |

| Initial Modulus at Failure | 354 ± 68 MPa |

| Porosity | 58 ± 9% |

| Mode Pore Diameter | 183 ± 83 μm |

| Data from in vivo rabbit model study published in PNAS.[8] |

Experimental Protocol: In Vivo Rabbit Model for ACL Reconstruction

This protocol outlines the methodology for evaluating a cell-seeded, tissue-engineered ligament replacement in a rabbit model.

Scaffold Preparation and Cell Seeding:

-

A three-dimensional braided scaffold is fabricated from poly(L-lactic acid) (PLLA).

-

Primary rabbit ACL cells are isolated and cultured.

-

The PLLA scaffolds are seeded with 3 million ACL cells (passage 4).

-

The seeded scaffolds are incubated at 37°C with 5% CO2 and 95% humidity for 2 days prior to implantation.[8]

Surgical Implantation:

-

New Zealand White rabbits are used as the animal model.

-

The native ACL is resected, and the tissue-engineered ligament (TEL) is implanted. Both unseeded and seeded scaffolds are used for comparison.

-

The contralateral leg serves as a control for each animal.[8]

Post-operative Evaluation:

-

At 4 and 12 weeks post-surgery, the reconstructed ligaments are harvested.

-

Mechanical testing is performed on the harvested ligaments (n=6).

-

Histological analysis is conducted to assess tissue regeneration, cell infiltration, and vascularization (n=3).[8]

Logical Relationship: The L-C Ligament Design and Regeneration Process

The L-C Ligament is a prime example of "material inductivity," where the material itself guides tissue regeneration.[9]

Caption: Workflow of ACL regeneration using the L-C Ligament.

Graphene-Polymer Matrix for Rotator Cuff Repair

Rotator cuff tears are a common and challenging clinical problem, often associated with muscle degeneration and fatty infiltration, which contribute to high rates of re-tear after surgery.[10] Dr. This compound's group has developed an innovative solution using an electroconductive matrix composed of graphene nanoplatelets (GnPs) and aligned poly(l-lactic acid) (PLLA) nanofibers.[11]

This graphene-based matrix addresses the critical issue of muscle atrophy and fat accumulation by promoting myogenesis (muscle formation) and suppressing adipogenesis (fat formation).[11][12]

Experimental Protocol: Fabrication and In Vitro Evaluation of Graphene-Polymer Nanofibrous Scaffolds

This protocol details the fabrication of the graphene-polymer matrix and its initial in vitro testing.

Scaffold Fabrication:

-

Graphene nanoplatelets are incorporated into a solution of poly(l-lactic acid) (PLLA).

-

An aligned nanofibrous structure is fabricated using the electrospinning method. This process creates a mesh with oriented fibers that can guide cell growth.[12]

In Vitro Myogenesis Assay:

-

Myoblasts (muscle precursor cells) are seeded onto the graphene-PLLA nanofibrous mesh in a petri dish.

-

The cells are cultured, and their alignment along the nanofiber direction is observed.

-

Myotube formation (the precursor to muscle fibers) is assessed. The graphene-polymer matrix has been shown to significantly increase myotube formation.[11][12]

-

Intracellular calcium ion levels in myoblasts are measured, as they are correlated with enhanced myotube formation.[12]

In Vitro Adipogenesis Assay:

-

Adipose-derived stem cells are cultured on the graphene-PLLA matrix in an adipogenic differentiation medium.

-

The suppression of fat formation is evaluated. The GnP matrix has been shown to suppress adipogenesis in these cells.[11]

Signaling Pathway: Role of Graphene in Muscle Regeneration

The electroconductive properties of graphene play a crucial role in promoting myogenesis and inhibiting adipogenesis.

Caption: Graphene's dual role in promoting muscle and inhibiting fat.

Growth Factor-Mediated Tissue Regeneration

Dr. This compound's work also emphasizes the use of signaling molecules, such as growth factors, to direct the fate of stem cells for musculoskeletal regeneration. A notable example is the use of Fibroblast Growth Factor 8 (FGF-8).

FGF-8 plays a significant role in limb development and regeneration in certain species.[13] Research from Dr. This compound's institute has demonstrated that FGF-8b can enhance the differentiation of mesenchymal stem cells (MSCs) into muscle cells while suppressing their differentiation into fat cells, making it a promising therapeutic agent for rotator cuff injuries.[14][15]

Experimental Protocol: Differentiation of Mesenchymal Stem Cells with FGF-8b

This protocol describes the in vitro differentiation of MSCs using FGF-8b.

Cell Culture and Differentiation:

-

Rat adipose-derived stem cells (ADSCs) and muscle progenitor cells (MPCs) are isolated and cultured in a standard growth medium.

-

For differentiation studies, cells are cultured in various differentiation media (e.g., myogenic, adipogenic, chondrogenic) with or without the supplementation of FGF-8b.[16]

Analysis:

-

Cell proliferation is assessed in the different culture conditions. FGF-8b has been shown to induce robust proliferation.

-

Gene expression analysis is performed to identify the upregulation of genes related to limb development in ADSCs treated with FGF-8b.

-

The degree of differentiation into various lineages is quantified. FGF-8b has been found to enhance chondrogenic and myogenic differentiation and suppress adipogenic differentiation.[16]

Signaling Pathway: FGF-8b in Mesenchymal Stem Cell Fate Determination

FGF-8b influences multiple signaling pathways to control the differentiation of MSCs.

Caption: FGF-8b's influence on mesenchymal stem cell fate.

References

- 1. US5766618A - Polymeric-hydroxyapatite bone composite - Google Patents [patents.google.com]

- 2. Anterior cruciate ligament regeneration using braided biodegradable scaffolds: in vitro optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academyforlife.va [academyforlife.va]

- 5. sites.rutgers.edu [sites.rutgers.edu]

- 6. National Geographic Cites Work by UConn's this compound Among 'Scientific Discoveries that Changed the World' - UConn Today [today.uconn.edu]

- 7. Bioengineered ACL Developed by UConn Physician-Scientist Wins U.S. Patent - UConn Today [today.uconn.edu]

- 8. pnas.org [pnas.org]

- 9. youtube.com [youtube.com]

- 10. Professor this compound Publishes Breakthrough Report on Rotator Cuff Regeneration Treatment - UConn Today [today.uconn.edu]

- 11. Muscle degeneration in chronic massive rotator cuff tears of the shoulder: Addressing the real problem using a graphene matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ceramics.org [ceramics.org]

- 13. mdpi.com [mdpi.com]

- 14. uconn.flintbox.com [uconn.flintbox.com]

- 15. Fibroblast growth factor 8b (FGF-8b) enhances myogenesis and inhibits adipogenesis in rotator cuff muscle cell populations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Control of mesenchymal cell fate via application of FGF-8b in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Principles of Regenerative Engineering: A Technical Guide Inspired by the Work of Dr. Cato T. Laurencin

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of regenerative engineering, a field pioneered by Dr. Cato T. Laurencin. It provides a comprehensive overview of the foundational concepts, quantitative data from key research, detailed experimental protocols, and visualizations of critical biological pathways and workflows. Regenerative engineering, as defined by this compound, represents a paradigm shift from traditional tissue engineering by converging multiple disciplines to address the challenge of regenerating complex tissues and organ systems.[1][2][3]

Core Principles of Regenerative Engineering

Dr. This compound's framework for regenerative engineering is built upon the convergence of five key pillars, each contributing a unique set of tools and perspectives to the challenge of tissue and organ regeneration. This transdisciplinary approach moves beyond siloed expertise to foster a holistic strategy for creating living, functional tissues.[1][2][4]

The Five Pillars of Regenerative Engineering:

-

Advanced Materials Science: This pillar focuses on the design and fabrication of biomaterials that do not just provide a passive scaffold for tissue growth but actively instruct and guide the regenerative process. This includes the use of biodegradable polymers, ceramics, and composites, often with features at the nanoscale to mimic the natural extracellular matrix (ECM).[5][6] The development of "inductive biomaterials" that can modulate cellular behavior is a key aspect.[7]

-

Stem Cell Science: The use of stem cells, including adult stem cells, embryonic stem cells, and induced pluripotent stem cells (iPSCs), is central to providing the cellular building blocks for new tissues.[1][8] A groundbreaking advancement from Dr. This compound's work is the development of Synthetic Artificial Stem Cells (SASCs), which are engineered to mimic the paracrine effects of natural stem cells by delivering a tailored secretome of growth factors.[7][9][10]

-

Physics: This pillar acknowledges the critical role of physical forces and the biophysical environment in directing cell behavior and tissue development.[1][7] This includes understanding how mechanical stimuli, substrate stiffness, and topography influence cell differentiation, migration, and matrix production.

-

Developmental Biology: By studying the processes of natural embryonic development and the regenerative capabilities of certain animals, such as salamanders, researchers can glean crucial insights into the signaling molecules and pathways that orchestrate tissue formation.[1][8] A key example is the study of Fibroblast Growth Factor 8 (FGF-8) and its role in limb development and regeneration.[11]

-

Clinical Translation: The ultimate goal of regenerative engineering is to develop therapies that can be successfully applied in clinical settings to treat patients. This pillar emphasizes a "bench-to-bedside" approach, considering the practical challenges of scaling up, regulatory approval, and surgical implementation from the earliest stages of research.[1][2]

Quantitative Data in Regenerative Engineering

The following tables summarize key quantitative data from research aligned with Dr. This compound's principles, focusing on the well-documented this compound-Cooper ligament as a prime example of musculoskeletal regenerative engineering.

Table 1: Biomaterial and Scaffold Properties for Ligament Regenerative Engineering

| Parameter | Material/Scaffold | Value | Reference(s) |

| Biomaterial Composition | Braided Scaffold | Poly(L-lactic acid) (PLLA) | [5] |

| Braided Scaffold | Poly(lactic-co-glycolic acid) (PLAGA) | [6][12] | |

| Scaffold Architecture | Braiding Technology | Three-dimensional (3D) braiding | [5] |

| Porosity | 3D Braided PLLA Scaffold | 58 ± 9% | [13] |

| 3D Braided PLAGA Scaffold | >60% | [13] | |

| Pore Diameter | 3D Braided PLLA Scaffold (mode) | 183 ± 83 μm | [13] |

| 3D Braided PLAGA Scaffold | 175–233 μm | [12] | |

| Fiber Diameter | Electrospun PLGA | 1.27 ± 0.11 µm and 2.5 ± 0.27 µm | [14] |

| Electrospun PLLA | 790 ± 390 nm | [4] | |

| Mechanical Properties | 3D Braided PLLA Scaffold (Max. Load) | 332 ± 20 N | [13] |

| 3D Braided PLLA Scaffold (Tensile Modulus) | 354 ± 68 MPa | [13] | |

| ha1-PLGA Fleece (Max. Load) | 1.90 ± 0.81 N | [14] | |

| ha1-PLGA Fleece (Young's Modulus) | 350.3 ± 159.7 MPa | [14] |

Table 2: Cell Seeding and In Vivo Performance for Ligament Regeneration

| Parameter | Details | Value | Reference(s) |

| Cell Type | This compound-Cooper Ligament | Primary rabbit ACL cells | [15] |

| Mesenchymal Stem Cells (MSCs) | Allogeneic MSCs | [16] | |

| Cell Seeding Density | This compound-Cooper Ligament | 3 million ACL cells (passage 4) | [15] |

| MSCs for Ligament Repair | 1 x 10⁶ cells (low dose) | [16] | |

| Incubation Prior to Implantation | This compound-Cooper Ligament | 2 days at 37°C, 5% CO₂ | [15] |

| In Vivo Model | This compound-Cooper Ligament | New Zealand White rabbits | [15] |

| Osteoarthritis Model for SASC | Collagenase-induced OA in rats | [7] | |

| Strength Retention (12 weeks) | Seeded TELs vs. Native Rabbit ACL | 30% | [13] |

| Unseeded TELs vs. Native Rabbit ACL | 11% | [13] | |

| SASC Treatment for Osteoarthritis | Reduction in Knee Joint Swelling (28 days) | 0.3 mm (vs. control) | [7] |

| OASRSI Degeneration Score Reduction | 8 out of 15 points (vs. control) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in regenerative engineering, drawing from the principles and specific examples developed by Dr. This compound and his colleagues.

Protocol 1: Fabrication and Cell Seeding of a 3D-Braided PLLA Scaffold for Ligament Regeneration (this compound-Cooper Ligament)

This protocol is a composite representation based on published work.[5][15][16]

1. Scaffold Fabrication: a. Utilize a three-dimensional braiding machine to fabricate a scaffold from poly(L-lactic acid) (PLLA) fibers. b. Control the braiding angle and yarn density to achieve a desired porosity of approximately 58% and a mode pore diameter of around 183 μm.[13] c. The braided structure should have three distinct regions: a central, more porous ligamentous region, and two denser ends for bone tunnel integration.[12] d. Cut the braided scaffolds to the desired length for the specific animal model (e.g., rabbit). e. Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation.

2. Cell Isolation and Culture: a. Harvest anterior cruciate ligament (ACL) tissue from a donor animal (e.g., New Zealand White rabbit). b. Isolate primary ACL fibroblasts through enzymatic digestion (e.g., using collagenase). c. Culture the isolated cells in a standard growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO₂. d. Expand the cells through multiple passages, using cells at passage 4 for seeding.[15]

3. Cell Seeding: a. Pre-coat the sterilized PLLA scaffolds with fibronectin to enhance cell attachment.[16] b. Prepare a cell suspension of passage 4 primary ACL cells at a concentration that allows for seeding 3 million cells per scaffold.[15] c. Seed the cells onto the scaffolds using a dynamic seeding method (e.g., in a rotating bioreactor) to ensure even cell distribution. d. Culture the cell-seeded scaffolds for 2 days in the growth medium at 37°C and 5% CO₂ prior to implantation.[15]

4. In Vivo Implantation (Rabbit Model): a. Anesthetize a New Zealand White rabbit according to approved animal care protocols. b. Surgically create a defect in the native ACL. c. Implant the cell-seeded 3D-braided PLLA scaffold in place of the native ACL, securing the dense ends of the scaffold within bone tunnels in the femur and tibia. d. Close the surgical site and allow for post-operative recovery. e. Monitor the animal for a pre-determined period (e.g., 4, 12, or 18 weeks) before sacrifice and tissue analysis.[13][15]

Protocol 2: Fabrication of Synthetic Artificial Stem Cells (SASCs) for Osteoarthritis Treatment

This protocol is based on the published methodology for SASC fabrication.[9][17][18]

1. Growth Factor Selection and Encapsulation: a. Select a cocktail of recombinant growth factors relevant to the target tissue. For osteoarthritis, this may include Insulin-like Growth Factor 1 (IGF-1), Transforming Growth Factor-beta 1 (TGF-β1), Fibroblast Growth Factor 18 (FGF-18), and Human Growth Hormone (HGH).[18] b. Dissolve poly(lactic-co-glycolic acid) (PLGA) 85:15 in a suitable organic solvent (e.g., dichloromethane). c. Create a double emulsion (water-in-oil-in-water) to encapsulate the aqueous solution of growth factors within the PLGA. i. Emulsify the aqueous growth factor solution into the PLGA-organic solvent solution using sonication to create the primary emulsion. ii. Emulsify the primary emulsion into a larger aqueous phase containing a surfactant (e.g., polyvinyl alcohol) to form the double emulsion. d. Allow the organic solvent to evaporate, leading to the formation of solid PLGA microspheres encapsulating the growth factors. e. Wash and collect the microspheres by centrifugation.

2. SASC Assembly: a. The resulting growth factor-loaded PLGA microspheres constitute the Synthetic Artificial Stem Cells (SASCs). b. Characterize the SASCs for size, morphology (e.g., using scanning electron microscopy), and growth factor encapsulation efficiency and release kinetics (e.g., using ELISA).

3. In Vivo Application (Rat Model of Osteoarthritis): a. Induce osteoarthritis in a rat model, for example, through the intra-articular injection of collagenase.[7] b. After a set period to allow for the development of OA, administer the SASCs via intra-articular injection into the affected knee joint. c. The dosage can be varied (e.g., 1, 3, or 5 million SASC "cells").[7] d. Monitor the animals for signs of inflammation (e.g., knee joint swelling) and pain. e. At the end of the study period, sacrifice the animals and perform histological analysis (e.g., Safranin O staining for cartilage), and biomechanical testing of the articular cartilage.[7]

Mandatory Visualizations

Signaling Pathway: FGF-8 in Limb Development and Stem Cell Differentiation

Fibroblast Growth Factor 8 (FGF-8) is a critical signaling molecule in embryonic limb development and has been a focus of Dr. This compound's research into regenerative processes. It plays a key role in the proliferation and differentiation of mesenchymal stem cells. The following diagram illustrates a simplified view of the FGF-8 signaling cascade, highlighting its interaction with the MEK/ERK pathway, which is crucial for these cellular processes.[1][10][19][20]

Experimental Workflow: Regenerative Engineering of a Ligament

The following diagram outlines the general workflow for the regenerative engineering of a ligament, from scaffold fabrication to in vivo assessment, as exemplified by the this compound-Cooper ligament.

Logical Relationship: The Convergence of Disciplines in Regenerative Engineering

This diagram illustrates the central concept of convergence in regenerative engineering, where distinct fields are integrated to create a powerful, synergistic approach to tissue regeneration.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrospun Poly-L-Lactic Acid Scaffolds Surface-Modified via Reactive Magnetron Sputtering Using Different Mixing Ratios of Nitrogen and Xenon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. matec-conferences.org [matec-conferences.org]

- 5. Biofabrication of Electrospun Scaffolds for the Regeneration of Tendons and Ligaments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Canonical Wnt signaling and the regulation of divergent mesenchymal Fgf8 expression in axolotl limb development and regeneration | eLife [elifesciences.org]

- 9. Electrospinning | L-polylactic acid (PLLA) - Nanofiberlabs [nanofiberlabs.com]

- 10. Fibroblast Growth Factor 10 and Vertebrate Limb Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibroblast growth factor 2 induces mesenchymal stem cells to differentiate into tenocytes through the MAPK pathway. | Sigma-Aldrich [merckmillipore.com]

- 12. Fgf2 Inhibits Differentiation of Mesenchymal Stem Cells by Inducing Twist2 and Spry4, Blocking Extracellular Regulated Kinase Activation and Altering Fgfr Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uconn.flintbox.com [uconn.flintbox.com]

- 15. pnas.org [pnas.org]

- 16. Anterior cruciate ligament regeneration using braided biodegradable scaffolds: in vitro optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The synthetic artificial stem cell (SASC): Shifting the paradigm of cell therapy in regenerative engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synthetic artificial stem cell (SASC): Shifting the paradigm of cell therapy in regenerative engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Canonical Wnt signaling and the regulation of divergent mesenchymal Fgf8 expression in axolotl limb development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Pioneering the Depths: The Isolation of Laurencin, a Landmark Marine Natural Product

A Technical Guide on the Historical Isolation and Structural Elucidation of a Novel Bromo-compound from Marine Algae

For researchers, scientists, and drug development professionals, the discovery of novel bioactive compounds from natural sources represents a critical frontier in the quest for new therapeutic agents. The story of Laurencin, a unique bromine-containing cyclic ether, is a compelling case study in the annals of marine natural product chemistry. Its isolation in the mid-1960s not only unveiled a new class of metabolites but also showcased the burgeoning techniques of the time in separating and characterizing complex molecules from intricate biological matrices. This in-depth guide revisits the seminal work on the isolation of this compound, providing a detailed account of the experimental protocols and quantitative data from the pioneering studies that brought this fascinating compound to light.

The Dawn of a Discovery: Initial Isolation from Laurencia glandulifera

In 1965, a team of Japanese scientists, T. Irie, M. Suzuki, and T. Masamune, embarked on an investigation of the chemical constituents of the red algae Laurencia glandulifera, a marine species found in the waters of Japan. Their meticulous work led to the first-ever isolation of a novel bromo-compound they named "this compound." This discovery, published in Tetrahedron Letters, marked a significant milestone in the exploration of marine organisms as a source of unique chemical entities.

The initial isolation process, as described in their seminal paper, was a multi-step procedure involving solvent extraction and various chromatographic techniques. The following table summarizes the key quantitative data from this pioneering work, offering a glimpse into the yields and physical properties of the then-newly discovered compound.

| Parameter | Value |

| Starting Material | Dried Laurencia glandulifera |

| Extraction Solvent | Methanol |

| Initial Extract Yield | Not explicitly stated |

| Final Yield of this compound | ~0.1% of the initial ethereal extract |

| Melting Point | 53-54 °C |

| Optical Rotation [α]D | +70.6° (in Chloroform) |

| Molecular Formula | C₁₇H₂₅O₃Br |

A Step-by-Step Journey: The Experimental Protocol for this compound Isolation

The original experimental protocol employed by Irie and his team, while rudimentary by modern standards, laid the groundwork for future isolations of similar marine natural products. The process can be broken down into the following key stages:

-

Extraction: The dried seaweed was exhaustively extracted with methanol. The methanolic extract was then concentrated and partitioned between ether and water. The ethereal layer, containing the lipophilic compounds including this compound, was retained for further purification.

-

Preliminary Chromatography: The crude ethereal extract was subjected to column chromatography on silica gel. Elution was carried out with a gradient of petroleum ether and diethyl ether. This initial separation step was crucial for removing a significant portion of the co-extracted lipids and pigments.

-

Further Purification by Chromatography: Fractions from the initial column that showed the presence of the target compound (as determined by thin-layer chromatography) were combined and further purified by repeated column chromatography on alumina. This step was instrumental in isolating a crystalline fraction of this compound.

-

Crystallization: The purified fractions containing this compound were concentrated, and the compound was finally obtained as colorless needles upon crystallization from a suitable solvent system, likely a mixture of nonpolar and slightly polar solvents.

The following diagram illustrates the logical workflow of the pioneering isolation of this compound.

Unraveling the Molecular Architecture: The Path to Structure Elucidation

Following its successful isolation, the next formidable challenge was to determine the chemical structure of this compound. In an era preceding the routine use of high-field NMR spectroscopy, this was a painstaking process that relied on a combination of chemical degradation and classical spectroscopic techniques.

The structure of this compound was ultimately established through a combination of:

-

Elemental Analysis and Mass Spectrometry: These techniques provided the molecular formula, C₁₇H₂₅O₃Br, revealing the presence of bromine, a halogen not commonly found in terrestrial natural products.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods gave initial clues about the functional groups present in the molecule, such as the presence of hydroxyl and ether functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early NMR techniques, though at lower fields than today, were instrumental in providing information about the proton environment within the molecule.

-

Chemical Degradation: A series of chemical reactions were performed to break down the this compound molecule into smaller, more easily identifiable fragments. The structures of these fragments were then pieced together to deduce the overall structure of the parent compound.

-

X-ray Crystallography: The definitive proof of the structure and stereochemistry of this compound came from a single-crystal X-ray diffraction study performed by A. F. Cameron and his colleagues in the same year, 1965.[1] This powerful technique provided a three-dimensional map of the molecule, confirming the connectivity of the atoms and their spatial arrangement.

The elucidation of this compound's structure revealed a novel and complex molecular architecture, featuring an eight-membered cyclic ether ring, a conjugated enyne side chain, and a bromine atom. This discovery opened up a new field of research into halogenated marine natural products, which have since been found to possess a wide range of interesting biological activities.

The following diagram depicts the logical relationship of the techniques used in the structural elucidation of this compound.

Conclusion: A Lasting Legacy

The isolation and structural elucidation of this compound stand as a testament to the ingenuity and perseverance of natural product chemists. This seminal work not only introduced a fascinating new molecule to the scientific community but also helped to catalyze the exploration of the world's oceans as a vast and largely untapped resource for novel chemical diversity. The methodologies developed and refined during these early investigations have paved the way for the discovery of thousands of other marine natural products, many of which are now being investigated for their potential as new medicines to treat a wide range of human diseases. The story of this compound continues to inspire and guide researchers in the ongoing quest to unlock the chemical secrets of the deep.

References

The Red Algae Genus Laurencia: A Prolific Source of Novel Bioactive Compounds

A Technical Guide for Researchers and Drug Development Professionals

The marine environment is a vast repository of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Among the myriad of marine organisms, the red algae of the genus Laurencia have distinguished themselves as a particularly rich source of structurally unique and biologically active secondary metabolites.[1][2][3] This technical guide provides an in-depth overview of the bioactive compounds isolated from Laurencia species, their reported pharmacological activities, and the experimental methodologies employed in their discovery and evaluation.

Chemical Diversity of Bioactive Compounds from Laurencia

The genus Laurencia is renowned for its production of a wide array of halogenated and non-halogenated secondary metabolites, primarily sesquiterpenes, diterpenes, and C15 acetogenins.[1][4][5] These compounds often possess complex and unprecedented molecular architectures, contributing to their diverse biological activities.

Sesquiterpenes

Sesquiterpenes are a major class of compounds isolated from Laurencia, with various skeletal types including laurane, chamigrane, and cuparane.[2][3] Notable examples include:

-

Laurinterol and Debromolaurinterol: These brominated sesquiterpenes have demonstrated significant antibacterial and cytotoxic activities.[6][7]

-

Elatol: A halogenated chamigrene sesquiterpene, elatol is known for its potent antibacterial and cytotoxic properties.[8]

Diterpenes

Diterpenes from Laurencia species also exhibit significant biological potential. For instance, neorogioltriol, a brominated diterpene isolated from Laurencia glandulifera, has shown anti-inflammatory effects.[9]

C15 Acetogenins

These non-terpenoid compounds, characterized by a fifteen-carbon chain, often feature cyclic ether moieties and halogen atoms. They have been reported to possess a range of activities, including anti-inflammatory and cytotoxic effects.[2][4]

Biological Activities of Laurencia-Derived Compounds

The unique chemical structures of compounds from Laurencia species translate into a broad spectrum of pharmacological activities, making them promising candidates for drug development.

Antiproliferative and Cytotoxic Activity

A significant number of metabolites from Laurencia have been evaluated for their anticancer potential. These compounds have shown cytotoxicity against various cancer cell lines, including breast, cervical, and colon cancer.[1][6][7] The mechanisms underlying their cytotoxic effects often involve the induction of apoptosis.

Anti-inflammatory Activity

Several compounds isolated from Laurencia have demonstrated potent anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][10][11]

Antimicrobial Activity

Laurencia species are a well-established source of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][8] The halogenated nature of many of these compounds is thought to contribute to their potent antimicrobial effects.

Antiviral Activity

Aqueous extracts of Laurencia obtusa have been shown to inhibit the replication of influenza A and B viruses, highlighting the potential for the discovery of novel antiviral compounds.[12]

Quantitative Data on Bioactive Compounds

The following tables summarize the quantitative data for various bioactive compounds isolated from Laurencia species, providing a comparative overview of their potency.

| Compound/Extract | Target/Assay | Cell Line/Organism | IC50/GI50/MIC | Reference |

| Antiproliferative/Cytotoxic Activity | ||||

| Compound 2 (L. alfredensis) | Antiproliferative | MDA-MB-231 (Breast Cancer) | 9.3 µM | [1] |

| Compound 7 (L. alfredensis) | Antiproliferative | HeLa (Cervical Cancer) | 8.8 µM | [1] |

| Debromoepiaplysinol | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 15.5 µM | [6] |

| Isoaplysin | Growth Inhibition | Average of 11 cancer cell lines | 23 µM | [7] |

| Debromoaplysinol | Growth Inhibition | Average of 11 cancer cell lines | 14 µM | [7] |

| Aqueous extract of L. karachiana | Cytotoxicity | A549 (Human Lung Cancer) | 56.85 µg/ml | [13] |

| Aqueous extract of L. karachiana | Cytotoxicity | L929 (Normal Mouse Fibroblast) | 219.05 µg/ml | [13] |

| Anti-inflammatory Activity | ||||

| Compound 5 (L. majuscula) | NO Inhibition | RAW 264.7 Macrophages | 3.69 µM | [2][10] |

| Compound 18 (L. majuscula) | NO Inhibition | RAW 264.7 Macrophages | 3.55 µM | [2][10] |

| Antimicrobial Activity | ||||

| Compounds 4 & 5 (L. corymbosa) | Antibacterial | Acinetobacter baumannii | 1 µg/mL | [3] |

| Compounds 1 & 3 (L. corymbosa) | Antibacterial | Vancomycin-resistant Enterococcus faecalis | 1 µg/mL | [3] |

| Pannosanol | Antibacterial | Chromobacterium violaceum, Proteus mirabilis, Vibrio cholerae | 60 µ g/disk | [8] |

| Elatol | Antibacterial | Various human pathogenic bacteria | - | [14] |

| Iso-obtusol | Antibacterial | Various human pathogenic bacteria | - | [14] |

| Methanol & Hexane extracts of L. natalansis | Antibacterial | Staphylococcus aureus | 81.24 ± 0.01 mg/l (MIC) | |

| Ethanolic extract of L. catarinensis | Antibacterial | Klebsiella pneumoniae | 0.98 µg/ml (MIC) | |

| Ethanolic extract of P. pavonica | Antibacterial | Klebsiella pneumoniae | 3.90 µg/ml (MIC) | |

| Antiviral Activity | ||||

| Aqueous extract of L. obtusa | Antiviral | Influenza B virus | SI = 7.73 | [12] |

| Aqueous extract of L. obtusa | Antiviral | Influenza A (H3N2) virus | SI = 11.79 | [12] |

| Aqueous extract of L. obtusa | Antiviral | Influenza A (H1N1) virus | SI = 12.95 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of Laurencia compounds.

Isolation and Purification of Bioactive Compounds

A general protocol for the extraction and isolation of sesquiterpenes from Laurencia species is outlined below, based on traditional chromatographic techniques.

Materials:

-

Dried and ground Laurencia sp. material

-

Dichloromethane (DCM) and Methanol (MeOH)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 GF)

-

n-Hexane and Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The dried and ground algal material is extracted with a mixture of DCM and MeOH (e.g., 2:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Purification: Fractions showing promising activity (e.g., in a preliminary bioassay) are further purified using preparative TLC and/or HPLC to yield pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

-

Nitrite Measurement:

-

Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each well.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which Laurencia compounds exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response. Several compounds from Laurencia have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Canonical NF-κB signaling pathway and points of inhibition by Laurencia compounds.

Inhibition of LPS-Induced Nitric Oxide Production

The production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Laurencia compounds can suppress this process, often by inhibiting the expression of the iNOS gene, which is regulated by NF-κB.

Caption: LPS-induced nitric oxide production pathway and its inhibition by Laurencia compounds.

Experimental Workflow for Bioactivity Screening

The process of discovering bioactive compounds from Laurencia typically follows a structured workflow, from collection to bioassay-guided isolation.

Caption: A typical experimental workflow for the discovery of bioactive compounds from Laurencia species.

Conclusion

The genus Laurencia continues to be a compelling subject of natural product research, consistently yielding novel compounds with significant therapeutic potential. The diverse chemical structures and potent biological activities of these metabolites underscore the importance of marine organisms as a source for drug discovery. Further investigation into the mechanisms of action of these compounds and their potential for preclinical and clinical development is highly warranted. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical and pharmacological landscape of Laurencia species.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchhub.com [researchhub.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antimycobacterial Activity of Laurinterol and Aplysin from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimycobacterial Activity of Laurinterol and Aplysin from Laurencia johnstonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 8. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.miami.edu]

- 13. mdpi.com [mdpi.com]

- 14. bio.libretexts.org [bio.libretexts.org]

A Technical Introduction to the Work of Dr. Cato T. Laurencin in Regenerative Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dr. Cato T. Laurencin is a distinguished University Professor at the University of Connecticut and a global leader in the field of regenerative engineering.[1][2] His pioneering work has led to groundbreaking advancements in the regeneration of musculoskeletal tissues, including bone, ligaments, and tendons.[1][3][4] This technical guide provides an in-depth overview of Dr. This compound's core contributions, focusing on the underlying scientific principles, experimental methodologies, and quantitative data that form the foundation of his innovative approaches. His research integrates materials science, nanotechnology, stem cell biology, and drug delivery to create novel therapeutic strategies for a wide range of debilitating conditions.[2]

Core Research Areas

Dr. This compound's work is centered around the concept of "regenerative engineering," a field he is credited with founding. This approach involves the use of biomimetic scaffolds, growth factors, and stem cells to guide the body's own healing processes and regenerate complex tissues.[2] Key areas of his research include:

-

Polymer-Ceramic Composite Systems for Bone Regeneration: Dr. This compound has developed novel biodegradable polymer-ceramic composites that mimic the structure and composition of natural bone. These scaffolds provide a template for new bone growth and can be loaded with bioactive molecules to enhance regeneration.[1]

-

Nanofiber Technology for Soft Tissue Regeneration: His laboratory was among the first to explore the use of electrospun nanofibers for tissue engineering applications.[5] These nanofibrous matrices replicate the architecture of the extracellular matrix, providing crucial cues for cell attachment, proliferation, and differentiation. This technology has been instrumental in the development of engineered ligaments and tendons.

-

The this compound-Cooper (L-C) Ligament: A prime example of his innovative work is the L-C Ligament, a bioengineered scaffold for anterior cruciate ligament (ACL) reconstruction.[3][4] This device is designed to facilitate the complete regeneration of the ACL, offering a potentially superior alternative to current surgical techniques.[4]

-

The Hartford Engineering a Limb (HEAL) Project: This ambitious project, led by Dr. This compound, aims to regenerate an entire human limb. The HEAL project leverages a convergence of advanced technologies to address the complex challenge of whole-limb regeneration.

-

Growth Factor and Small Molecule Delivery: A significant aspect of his work involves the controlled delivery of signaling molecules, such as fibroblast growth factor 8 (FGF-8) and cyclic AMP (cAMP), to direct cell fate and promote tissue formation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from Dr. This compound's research, providing a comparative overview of the properties and performance of various biomaterials and regenerative strategies.

Table 1: Mechanical Properties of Braided Scaffolds for ACL Regeneration

| Polymer Composition | Tensile Strength (MPa) |

| PGA | Highest initial strength |

| PLLA | Maintained structural integrity and superior long-term properties |

| PLAGA (82:18) | Intermediate properties |

Data synthesized from in vitro studies on three-dimensional braided scaffolds.[8]

Table 2: Cellular Response to Fibronectin-Coated Scaffolds for ACL Regeneration

| Polymer Composition | Cell Attachment Efficiency | Long-Term Matrix Production |

| PLLA-Fn | Highest cell number | Improved |

| PLAGA-Fn | Improved | Improved |

| PGA-Fn | N/A | N/A |

In vitro data from studies with primary rabbit ACL cells on fibronectin-coated scaffolds.[8]

Table 3: Effects of FGF-8b on Rotator Cuff Muscle Cell Populations

| Cell Type | Treatment | Outcome |

| Fibro-adipogenic progenitor cells (FAPs) | FGF-8b | Inhibition of adipogenic differentiation |

| Muscle progenitor cells (MPCs) | FGF-8b | Enhancement of myogenic differentiation |

In vitro findings from studies on isolated rat rotator cuff muscle cell populations.[3][9]

Key Experimental Protocols

This section details the methodologies for key experiments cited in Dr. This compound's work, providing a reproducible framework for researchers in the field.

Fabrication of Braided Scaffolds for Ligament Regeneration

Objective: To create a three-dimensional, biodegradable scaffold that mimics the structure and mechanical properties of the native ACL.

Materials:

-

Poly-alpha-hydroxyester fibers (PGA, PLLA, or PLAGA 82:18)

-

Three-dimensional braiding machine

Protocol:

-

Select the desired polymer composition based on the required mechanical properties and degradation kinetics.

-

Utilize a three-dimensional braiding machine to fabricate the scaffold with a specific architecture that mimics the hierarchical structure of the native ligament.

-

The braiding parameters (e.g., braid angle, yarn tension) can be adjusted to control the mechanical properties of the final scaffold.

-

For cell-seeding experiments, scaffolds can be pre-coated with fibronectin to enhance cell attachment.[8]

In Vitro Cell Culture on Nanofiber Scaffolds

Objective: To assess the biocompatibility and bioactivity of nanofiber scaffolds for soft tissue regeneration.

Materials:

-

Electrospun nanofiber scaffolds (e.g., PLGA)

-

Primary cells relevant to the target tissue (e.g., ACL fibroblasts, rotator cuff muscle cells)

-

Standard cell culture reagents and equipment

Protocol:

-

Sterilize the nanofiber scaffolds using an appropriate method (e.g., ethylene oxide or ethanol).

-

Place the sterile scaffolds in a multi-well culture plate.

-

Seed the primary cells onto the scaffolds at a predetermined density.

-

Culture the cell-seeded scaffolds in a suitable growth medium under standard cell culture conditions (37°C, 5% CO2).

-

At various time points, assess cell attachment, proliferation, and matrix production using standard biological assays (e.g., SEM, MTS assay, histology).[8]

In Vivo Assessment of Ligament Regeneration

Objective: To evaluate the in vivo performance of a bioengineered ligament scaffold in an animal model.

Materials:

-

Bioengineered ligament scaffold (e.g., L-C Ligament)

-

Animal model (e.g., rabbit, sheep)

-

Surgical instruments and facilities for orthopedic procedures

Protocol:

-

Surgically create a defect in the target ligament (e.g., ACL) of the anesthetized animal.

-

Implant the bioengineered scaffold to bridge the defect.

-

Close the surgical site and allow the animal to recover.

-

At predetermined time points (e.g., 3, 6, 18 months), euthanize the animal and harvest the regenerated ligament tissue.[4]

-

Perform histological and biomechanical analyses to assess the quality and functional capacity of the neoligament.[10]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and conceptual frameworks central to Dr. This compound's research.

Caption: FGF-8b Signaling in Rotator Cuff Muscle Cells.

Caption: cAMP Signaling in Musculoskeletal Regeneration.

Caption: A typical workflow in regenerative engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pnas.org [pnas.org]

- 4. ctmirror.org [ctmirror.org]

- 5. Nanofiber Technology for Regenerative Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Fibroblast Growth Factor-8 For Tissue Regeneration - Patent US-2024309328-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Axonal Regeneration: Underlying Molecular Mechanisms and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anterior cruciate ligament regeneration using braided biodegradable scaffolds: in vitro optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Biomimetic tissue-engineered anterior cruciate ligament replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Laurencin

Introduction

(+)-Laurencin is a halogenated C15 acetogenin, a class of marine natural products isolated from red algae of the Laurencia genus. It features a structurally complex and challenging eight-membered oxocene core, a trans-enyne side chain, and multiple stereocenters. The unique architecture and biological activity of (+)-laurencin have made it a prominent target for total synthesis, leading to the development of innovative synthetic methodologies. These notes detail two distinct and significant approaches to the total synthesis of (+)-laurencin, providing comprehensive protocols for key transformations.

Methodology 1: Crimmins' Asymmetric Alkylation/Ring-Closing Metathesis Approach

This strategy, developed by the Crimmins group, is a landmark in the synthesis of medium-ring ethers. The key features of this approach are a highly diastereoselective asymmetric glycolate alkylation to set a crucial stereocenter and a ring-closing metathesis (RCM) to construct the challenging eight-membered oxocene core.[1][2][3]

Logical Workflow: Crimmins' Synthesis of (+)-Laurencin

Caption: Overall strategy for the total synthesis of (+)-laurencin by Crimmins et al.

Quantitative Data Summary: Key Steps of the Crimmins Synthesis

| Step No. | Transformation | Starting Material | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Asymmetric Alkylation | (S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone 6 | Acyl oxazolidinone 7 | 75 | >98:2 |

| 2 | Chelation-Controlled Addition | Aldehyde from oxidation of 8 | Secondary alcohol 5 | 83 (2 steps) | >95:5 |

| 3 | Glycolate Alkylation | Chiral alcohol 5 | Acid 9 | 88 | N/A |

| 4 | Ring-Closing Metathesis | Diene precursor from 9 | Oxocene 3 | 85 | N/A |

| 5 | Asymmetric Aldol Addition | Aldehyde 4 | Aldol product | 85 | >95:5 |

Experimental Protocols: Key Experiments

1. Asymmetric Alkylation to Acyl Oxazolidinone 7 [1]

-

Procedure: A solution of (S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone 6 (1.0 eq) in THF is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M solution in THF) is added dropwise, and the resulting solution is stirred for 30 minutes. Allyl iodide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford acyl oxazolidinone 7 .

-

Reagents: (S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone, THF, NaHMDS, Allyl iodide, Saturated aqueous NH4Cl, Diethyl ether, Brine, MgSO4.

2. Ring-Closing Metathesis to form Oxocene 3 [1][3]

-

Procedure: To a solution of the diene precursor (derived from acid 9 through a standard multi-step sequence) (1.0 eq) in degassed CH2Cl2 is added Grubbs' first-generation catalyst (0.05 eq). The reaction mixture is heated to reflux for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the oxocene 3 .

-

Reagents: Diene precursor, CH2Cl2, Grubbs' first-generation catalyst.

3. Asymmetric Acetate Aldol Addition [1]

-

Procedure: A solution of the chlorotitanium enolate of (S)-(+)-3-acetyl-4-isobutyl-2-thiazolidinethione 14 is prepared at -78 °C. A solution of aldehyde 4 (1.0 eq) in CH2Cl2 is added dropwise to this enolate solution at -78 °C. The reaction is stirred for 2 hours at this temperature and then quenched by the addition of saturated aqueous NH4Cl. The mixture is warmed to room temperature and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired aldol adduct.

-

Reagents: Aldehyde 4 , (S)-(+)-3-acetyl-4-isobutyl-2-thiazolidinethione 14 , TiCl4, Hünig's base, CH2Cl2, Saturated aqueous NH4Cl, Brine, Na2SO4.

Methodology 2: Burton's Retrobiomimetic Synthesis of ent-Laurencin

This innovative approach from the Burton group achieves the synthesis of the enantiomer of (+)-laurencin (ent-laurencin) through a retrobiomimetic strategy.[4][5] The key transformation is a C9-O bond cleavage of an ent-(E)-prelaurefucin derivative, which is proposed to be the reverse of the biosynthetic pathway. This strategy highlights the power of biosynthetic hypotheses in guiding the development of novel synthetic routes.

Logical Workflow: Burton's Synthesis of ent-Laurencin

Caption: Burton's retrobiomimetic approach to the synthesis of ent-laurencin.

Quantitative Data Summary: Key Steps of the Burton Synthesis

| Step No. | Transformation | Starting Material | Product | Yield (%) | Product Ratio |

| 1 | Sulfone Formation | Bromomesylate 14 derivative | Sulfone 30 | 59 | N/A |

| 2 | Kishner-Leonard Elimination | Sulfone 34 | ent-Deacetylthis compound 23 and Diene 43 | 43 (combined, 2 steps) | 3:1 (23 :43 ) |

| 3 | Acetylation | ent-Deacetylthis compound 23 | ent-Laurencin 24 | 93 | N/A |

Experimental Protocols: Key Experiments

1. Kishner-Leonard Elimination for C9-O Bond Cleavage [4]

-

Procedure: To a solution of sulfone 34 (1.0 eq) in a mixture of THF and H2O is added hydrazine hydrate (excess). The reaction mixture is heated to reflux for 48 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude residue, containing a mixture of ent-deacetylthis compound 23 and diene 43 , is purified by flash column chromatography to separate the two products.

-

Reagents: Sulfone 34 , THF, H2O, Hydrazine hydrate, Ethyl acetate, Brine, MgSO4.

2. Acetylation to ent-Laurencin 24 [4]

-

Procedure: To a solution of ent-deacetylthis compound 23 (1.0 eq) in CH2Cl2 at 0 °C is added pyridine (3.0 eq), followed by acetic anhydride (2.0 eq) and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to afford ent-laurencin 24 .

-

Reagents: ent-Deacetylthis compound 23 , CH2Cl2, Pyridine, Acetic anhydride, DMAP, Saturated aqueous NaHCO3, 1 M HCl, Brine, Na2SO4.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formal Synthesis of (+)-Laurencin via a Gold(I)-Catalyzed Intramolecular Dehydrative Alkoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forwards and backwards – synthesis of Laurencia natural products using a biomimetic and retrobiomimetic strategy incorporating structural reassignment of laurefurenynes C–F - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Total Synthesis of Mucocin by Crimmins [organic-chemistry.org]

Application Notes and Protocols for Testing the Antimicrobial Activity of Laurencin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is crucial for determining the efficacy of a compound against various microorganisms. The two most common methods for screening natural products like laurencin are the disk diffusion assay and the broth microdilution assay. These tests can determine a compound's ability to inhibit microbial growth and establish the minimum concentration at which this inhibition occurs.

Key Antimicrobial Assays

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is based on the principle of a substance diffusing from a paper disk into an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" around the disk indicates antimicrobial activity.

Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This assay can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death.

Data Presentation: Antimicrobial Activity of Laurencia-Derived Compounds

While specific data for this compound is limited, the following tables summarize the antimicrobial activity of other compounds isolated from Laurencia species against various pathogens. This data is presented to illustrate the expected format for results obtained from the described assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Compounds from Laurencia Species

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Cuparane Derivative 4 | Acinetobacter baumannii | 1 | [1][2] |

| Cuparane Derivative 5 | Acinetobacter baumannii | 1 | [1] |

| Acetogenin 1 | Enterococcus faecalis (VRE) | 1 | [1] |

| Halo-chamigrane 3 | Enterococcus faecalis (VRE) | 1 | [1] |

| Laurencia catarinensis extract | Klebsiella pneumoniae | 0.98 | [3][4] |

| Laurencia papillosa derivative | Clinical Isolates | 1.2 - 1.7 | [5] |

| 3α-bromojohnstane | Acanthamoeba castellanii | 41.51 (IC50) | [6] |

VRE: Vancomycin-Resistant Enterococcus IC50: Half maximal inhibitory concentration

Table 2: Zone of Inhibition for Compounds and Extracts from Laurencia Species

| Compound/Extract | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |

| Acetogenin 1 | Staphylococcus aureus | 50 mg/mL | 18.85 (mm²) | [1] |

| Acetogenin 2 | Staphylococcus aureus | 50 mg/mL | 30.63 (mm²) | [1] |

| Cuparane Derivative 4 | Staphylococcus aureus | 50 mg/mL | 76.18 (mm²) | [1] |

| Cuparane Derivative 4 | Candida albicans | 50 mg/mL | 24.74 (mm²) | [1] |

| Laurencia catarinensis extract | Klebsiella pneumoniae | 0.98 µg/mL | 23.40 ± 0.58 | [3][4] |

| Laurencia obtusa essential oil | Pseudomonas aeruginosa | Not specified | 8 - 16 | [7] |

Experimental Protocols

Protocol 1: Disk Diffusion Assay

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

This compound stock solution of known concentration

-

Control antibiotic disks

-

Solvent control disks (disk with the solvent used to dissolve this compound)

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile swabs, forceps, and micropipettes

-

Incubator

Procedure:

-

Prepare Inoculum: Grow the test microorganism in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

-

Prepare and Apply Disks:

-

Aseptically apply a known volume (e.g., 20 µL) of the this compound stock solution onto a sterile paper disk.

-

Allow the solvent to evaporate completely.

-

Using sterile forceps, place the this compound-impregnated disk, along with positive and negative control disks, onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (or longer for fungi).

-

Data Collection: Measure the diameter of the zone of complete inhibition in millimeters (mm).

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB) or other suitable broth

-

This compound stock solution

-

Microbial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in the wells

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Spectrophotometer (optional, for turbidity measurement)

-

Incubator

Procedure:

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculate Wells: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.

-

Controls: Include positive control wells (100 µL broth + 100 µL inoculum) and negative control wells (200 µL broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Proposed Mechanism of Action for Laurencia-Derived Compounds

Some halogenated compounds from Laurencia are thought to exert their antimicrobial effect by interfering with the synthesis of the bacterial cell wall.[8]

Caption: Proposed mechanism of action for some Laurencia-derived compounds.

Experimental Workflow for Antimicrobial Assays

The following diagram illustrates the general workflow for both the disk diffusion and broth microdilution assays.

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of the Secondary Metabolites Isolated from a South African Red Seaweed, Laurencia corymbosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial, antioxidant and anticancer activities of Laurencia catarinensis, Laurencia majuscula and Padina pavonica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Use of Macroalgae Compounds against Foodborne Pathogens [mdpi.com]

- 6. Anti-Acanthamoeba Activity of Brominated Sesquiterpenes from Laurencia johnstonii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Nanotechnology in Regenerative Engineering: Innovations by Dr. Cato T. Laurencin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dr. Cato T. Laurencin and his research groups have pioneered the application of nanotechnology in regenerative engineering, focusing on the development of novel biomaterials for tissue regeneration, particularly in the musculoskeletal system. His work integrates advanced materials science with stem cell biology and drug delivery to create scaffolds and therapeutic systems that mimic the natural cellular environment and promote tissue repair. These application notes provide an overview of key nanotechnology-based strategies developed in Dr. This compound's laboratories, including detailed protocols for their fabrication and evaluation.

Application Note 1: Nanofiber-Based Scaffolds for Musculoskeletal Tissue Regeneration

Introduction

Electrospun nanofibers closely mimic the architecture of the natural extracellular matrix (ECM), providing topographical cues that influence cell adhesion, proliferation, and differentiation. Dr. This compound's work has been instrumental in utilizing nanofiber technology for the regeneration of tissues such as bone, cartilage, and ligaments.[1] Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for creating these scaffolds due to its biocompatibility and tunable degradation rates.[2][3]

Key Features

-

Biomimicry: Nanofiber scaffolds replicate the nanoscale topography of the native ECM, promoting cell attachment and growth.[4]

-

High Surface Area-to-Volume Ratio: This characteristic enhances protein adsorption and cell-scaffold interactions.

-

Porosity: The high porosity of nanofiber mats facilitates nutrient and waste exchange, which is crucial for cell viability and tissue integration.

-

Tunable Mechanical Properties: The mechanical properties of the scaffolds can be tailored by altering fiber diameter, orientation, and polymer composition to match the target tissue.[3]

Application Note 2: Polymer-Ceramic Nanocomposites for Bone Regeneration

Introduction

To enhance the osteoinductivity and mechanical strength of polymeric scaffolds, Dr. This compound's group has developed polymer-ceramic nanocomposites. These materials combine the biodegradability and processability of polymers with the bioactive properties of ceramics like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP).[5][6] The incorporation of ceramic nanoparticles into a polymer matrix creates a composite material with improved mechanical properties and an enhanced capacity to support bone growth.[7][8]

Key Features

-

Osteoconductivity: The ceramic component provides a favorable surface for osteoblast adhesion, proliferation, and differentiation.

-

Enhanced Mechanical Strength: The addition of ceramic nanoparticles reinforces the polymer matrix, resulting in scaffolds with compressive moduli closer to that of native trabecular bone.[7][8]

-

Controlled Degradation: The degradation profile of the composite can be modulated by adjusting the polymer and ceramic composition.

Application Note 3: Polyanhydride Nanoparticles for Controlled Drug Delivery

Introduction

Controlled delivery of bioactive molecules, such as growth factors and drugs, is critical for directing tissue regeneration. Dr. This compound's research has explored the use of biodegradable polyanhydride nanoparticles for the sustained release of therapeutics.[9][10] These nanoparticles can be engineered to encapsulate a wide range of molecules and release them in a controlled manner as the polymer degrades.[11][12]

Key Features

-

Tunable Release Kinetics: The drug release profile can be controlled by altering the polymer composition, allowing for sustained delivery over desired periods.[11]

-

Biocompatibility: Polyanhydrides degrade into non-toxic products that are cleared from the body.[12]

-

Protection of Bioactive Molecules: Encapsulation within nanoparticles protects sensitive molecules like proteins and growth factors from degradation.

Quantitative Data

Table 1: Properties of Electrospun PLGA Nanofiber Scaffolds

| Property | Value | Reference |

| Fiber Diameter | 500 - 800 nm | [2][3] |

| Porosity | High (specific values vary with electrospinning parameters) | [4] |

| Tensile Strength (Aligned Fibers) | Higher than randomly oriented fibers | [3] |

| Young's Modulus (Aligned Fibers) | Higher than randomly oriented fibers | [3] |

Table 2: Mechanical Properties of Polymer-Ceramic Composite Scaffolds

| Scaffold Composition | Compressive Modulus (MPa) | Reference |

| Polycaprolactone (PCL) | 48.08 ± 0.09 | [7][8] |

| PCL / 20% Hydroxyapatite (HA) | 75.72 ± 0.57 | [7][8] |

| PCL / 20% β-tricalcium phosphate (β-TCP) | 88.07 ± 1.91 | [7][8] |

Table 3: Drug Release from Polyanhydride-Ropivacaine Nanoparticles

| Nanoparticle Composition | Cumulative Release at 24h | Cumulative Release at 150h | Reference |

| Ropivacaine Base | ~70% | - | [11] |

| 20/80 pSA/Ropivacaine Base | - | ~90% (at 64h) | [11] |

| 50/50 pSA/Ropivacaine Base | - | ~90% | [11] |

Experimental Protocols

Protocol 1: Fabrication of Electrospun PLGA Nanofiber Scaffolds

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or a mixture of Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)

-

Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

Procedure:

-

Prepare a PLGA solution at a concentration of 10-25% (w/v) in the chosen solvent.

-

Load the polymer solution into a syringe fitted with a 20-gauge needle.

-

Mount the syringe on the syringe pump.

-

Set the electrospinning parameters:

-